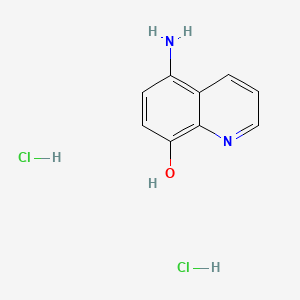

5-Amino-8-hydroxyquinoline dihydrochloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-aminoquinolin-8-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.2ClH/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;;/h1-5,12H,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQDJAUGGZFPOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583526 | |

| Record name | 5-Aminoquinolin-8-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21302-43-2 | |

| Record name | 5-Aminoquinolin-8-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-8-hydroxyquinoline Dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Amino-8-hydroxyquinoline dihydrochloride chemical properties

An In-depth Technical Guide to 5-Amino-8-hydroxyquinoline dihydrochloride

Introduction

This compound is a versatile heterocyclic aromatic organic compound. As a derivative of 8-hydroxyquinoline, it belongs to a class of compounds known for their potent metal-chelating properties and diverse biological activities.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and applications, tailored for researchers, scientists, and professionals in drug development. The dihydrochloride salt form enhances the compound's stability and solubility, making it suitable for a variety of research and synthetic applications.

Chemical and Physical Properties

This compound is typically an orange to dark red crystalline powder.[2] Its fundamental properties are summarized in the table below.

| Property | Value | References |

| IUPAC Name | 5-aminoquinolin-8-ol;dihydrochloride | [3] |

| Synonyms | 5-Amino-8-quinolinol dihydrochloride | [2] |

| CAS Number | 21302-43-2 | [2][3] |

| Molecular Formula | C₉H₈N₂O · 2HCl | [2] |

| Molecular Weight | 233.09 g/mol | [2][3] |

| Appearance | Orange to amber to dark red crystalline powder | [2] |

| Melting Point | 279 °C (decomposes) | [2] |

| Purity | ≥95-98% (HPLC) | [2][4] |

| Topological Polar Surface Area | 59.1 Ų | [3] |

| Density | 1.363 g/cm³ (Predicted for free base) | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The following table summarizes available spectral data.

| Spectrum Type | Data Reference | Source |

| ¹H NMR | Spectral data available | Varian CFT-20[3] |

| ¹³C NMR | Spectral data available | Tokyo Kasei Kogyo Company, Ltd.[3] |

| Infrared (IR) | FTIR (KBr Wafer) and ATR-IR spectra available | Aldrich, Tokyo Kasei Kogyo Company, Ltd.[3] |

Solubility Profile

The dihydrochloride form of 5-amino-8-hydroxyquinoline is intended to improve its solubility in aqueous solutions compared to its free base. While quantitative data is limited in the literature, a qualitative solubility profile can be predicted based on its structure.

| Solvent Type | Examples | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly to Moderately Soluble | The dihydrochloride salt form enhances aqueous solubility. Hydrogen bonding with the hydroxyl, amino, and chloride ions facilitates dissolution, though the hydrophobic quinoline core can limit high solubility.[6] |

| Polar Aprotic | DMSO, DMF | Moderately to Highly Soluble | These solvents are effective at solvating both the polar functional groups and the aromatic ring system.[6] |

| Non-Polar | Toluene, Hexane | Low to Insoluble | The overall polarity from the amino, hydroxyl, and dihydrochloride moieties prevents dissolution in non-polar solvents.[6] |

Synthesis and Purification

A common and efficient method for preparing 5-Amino-8-hydroxyquinoline involves the catalytic reduction of 5-nitro-8-hydroxyquinoline.[7] This process avoids the need for subsequent recrystallization, yielding a high-purity product.[7]

Experimental Protocol: Reduction of 5-Nitro-8-hydroxyquinoline[9]

-

Reaction Setup: Add 5-nitro-8-hydroxyquinoline and a Pd/C catalyst (5% w/w, 25g per mole of substrate) to isopropanol in a reaction vessel.

-

Heating: Raise the temperature of the mixture to 70°C.

-

Reagent Addition: Slowly add an 80% aqueous solution of hydrazine hydrate to the heated mixture over a period of 30-35 minutes. The molar ratio of hydrazine hydrate to 5-nitro-8-hydroxyquinoline should be between 1.5:1 and 2.0:1.

-

Reflux: Once the addition is complete, heat the mixture to reflux and maintain for approximately 4 hours.

-

Filtration: After the reflux period, filter the hot reaction mixture to remove the Pd/C catalyst.

-

Crystallization: Allow the filtrate to stand undisturbed at room temperature for 8-12 hours.

-

Product Isolation: The product, 5-amino-8-hydroxyquinoline, will precipitate as brown-yellow columnar crystals. Isolate the crystals by filtration. The method is reported to produce high yields without requiring further purification.[7]

Biological Activity and Signaling Pathways

The biological activity of this compound is largely attributed to its 8-hydroxyquinoline scaffold, which is a known metal chelator and a privileged structure in medicinal chemistry.[1][8] Derivatives of 8-hydroxyquinoline exhibit a wide range of effects, including antimicrobial, anticancer, and antineurodegenerative properties.[1][9]

Antimicrobial and Anticancer Activity

5-Amino-8-hydroxyquinoline and its metal complexes (with Cu²⁺ and Fe³⁺) have demonstrated significant antibacterial activity, particularly against S. aureus, as well as antifungal effects.[10][11] Furthermore, it has shown cytotoxicity against human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), suggesting its potential as an anticancer agent.[10][11] The parent compound, 8-hydroxyquinoline, and its derivatives are believed to exert some of their anticancer effects through the chelation of biologically important metal ions like copper and zinc.[1]

Activity in Neurodegenerative Disease Models

Derivatives of 8-hydroxyquinoline have been investigated for their therapeutic potential in neurodegenerative diseases.[9] Studies on human neuroblastoma (SH-SY5Y) cells showed that 8-hydroxyquinoline derivatives could protect against neuronal cell death induced by high glucose levels.[9] This protective effect is mediated through the attenuation of the calpain-calpastatin signaling pathway.[9] High glucose leads to an increase in intracellular calcium, which activates calpain, a protease that triggers cell death pathways. 8-hydroxyquinoline derivatives were found to reduce the expression of calpain under these conditions.[9]

Applications

The unique properties of this compound make it a valuable compound in several scientific fields.[2]

-

Pharmaceutical Development: It serves as a key precursor and building block in the synthesis of novel bioactive compounds and potential drug candidates, particularly for antimicrobial and anticancer agents.[2] Its ability to cross the blood-brain barrier is also being explored for developing treatments for neurodegenerative diseases.[2]

-

Analytical Chemistry: As a chelating agent, it is used as a reagent for the detection and quantification of metal ions in various samples.[2]

-

Material Science: The compound is used in research to form novel metal complexes, which have potential applications in catalysis and the development of new materials.[2] It has been successfully incorporated into electrospun polymer fibers to create materials with antibacterial and anticancer properties.[10]

-

Biochemical Research: Its fluorescent properties make it suitable for use as a probe in certain biochemical assays for detecting specific biomolecules.[2]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), should be worn when handling the compound.

-

Handling: Avoid breathing dust. Use only in well-ventilated areas.

-

Storage: Store at room temperature in a dry, well-sealed container.[2] Some suppliers note that the compound is air-sensitive.[4]

References

- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C9H10Cl2N2O | CID 16211947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labproinc.com [labproinc.com]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Amino-8-hydroxyquinoline Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 5-amino-8-hydroxyquinoline dihydrochloride, a valuable intermediate in pharmaceutical research and development.[1] The described methodology is based on a multi-step chemical synthesis starting from 8-hydroxyquinoline, proceeding through nitrosation, oxidation, and reduction, and culminating in the formation of the dihydrochloride salt. This document offers detailed experimental protocols, quantitative data, and process visualizations to aid in the successful replication and optimization of this synthesis.

Synthesis Pathway Overview

The principal synthetic route to this compound is a three-step process commencing with the nitrosation of 8-hydroxyquinoline to yield 5-nitroso-8-hydroxyquinoline. This intermediate is then oxidized to 5-nitro-8-hydroxyquinoline, which subsequently undergoes reduction to form 5-amino-8-hydroxyquinoline. The final step involves the conversion of the free base to its more stable dihydrochloride salt.

Experimental Protocols

Step 1: Synthesis of 5-Nitroso-8-hydroxyquinoline

This initial step involves the selective nitrosation of 8-hydroxyquinoline at the 5-position.

Experimental Protocol:

-

In a three-neck round bottom flask, add 1000 mL of water and 100 g of 8-hydroxyquinoline at ambient temperature.

-

Cool the mixture and add concentrated sulfuric acid while maintaining the temperature between 15-20°C.

-

Slowly add an aqueous solution of sodium nitrite (20 g in 200 mL of water).

-

Stir the mixture for 80 minutes at the same temperature.

-

Adjust the pH of the solution to complete the reaction and precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 5-nitroso-8-hydroxyquinoline.

| Parameter | Value | Reference |

| 8-hydroxyquinoline | 100 g | EP 4015505 A1 |

| Water | 1000 mL | EP 4015505 A1 |

| Sodium Nitrite | 20 g | EP 4015505 A1 |

| Reaction Temperature | 15-20°C | EP 4015505 A1 |

| Reaction Time | 80 minutes | EP 4015505 A1 |

Step 2: Oxidation of 5-Nitroso-8-hydroxyquinoline to 5-Nitro-8-hydroxyquinoline

The nitroso intermediate is oxidized to the corresponding nitro compound in this step.

Experimental Protocol:

-

The 5-nitroso-8-hydroxyquinoline intermediate is oxidized using nitric acid.

-

To control the formation of byproducts such as 7-nitro nitroxoline, the reaction is carried out in a mixture of water and a water-miscible organic solvent.

-

The oxidation is performed at a temperature in the range of 10-35°C.

-

The crude 5-nitro-8-hydroxyquinoline is then purified by recrystallization from a suitable solvent like acetone, water, or DMF.

| Parameter | Value | Reference |

| Oxidizing Agent | Nitric Acid | EP 4015505 A1 |

| Solvent | Water and water-miscible organic solvent | EP 4015505 A1 |

| Reaction Temperature | 10-35°C | EP 4015505 A1 |

| Purification | Recrystallization from acetone, water, or DMF | EP 4015505 A1 |

Step 3: Reduction of 5-Nitro-8-hydroxyquinoline to 5-Amino-8-hydroxyquinoline

The nitro group of 5-nitro-8-hydroxyquinoline is reduced to an amino group using a palladium-on-carbon catalyst and hydrazine hydrate.

Experimental Protocol:

-

Add 5-nitro-8-hydroxyquinoline to isopropanol in a reaction vessel.

-

Add a catalytic amount of 5% Pd/C (25 g per 1 mole of the nitro compound).

-

Heat the mixture to 70°C.

-

Slowly add an 80% aqueous solution of hydrazine hydrate over 30 minutes (molar ratio of hydrazine hydrate to 5-nitro-8-hydroxyquinoline is 1.8:1).

-

Reflux the reaction mixture at 80-85°C for 4 hours.

-

Filter the hot solution to remove the catalyst.

-

Allow the filtrate to stand for 8-12 hours to crystallize the product.

-

Collect the brown-yellow columnar crystals of 5-amino-8-hydroxyquinoline by filtration.

| Parameter | Value | Reference |

| 5-nitro-8-hydroxyquinoline | 1 mole | CN102295600A |

| Solvent | Isopropanol | CN102295600A |

| Catalyst | 5% Pd/C (25 g) | CN102295600A |

| Reducing Agent | 80% Hydrazine Hydrate (1.8 moles) | CN102295600A |

| Reaction Temperature | 70°C (initial), 80-85°C (reflux) | CN102295600A |

| Reaction Time | 4 hours | CN102295600A |

| Crystallization Time | 8-12 hours | CN102295600A |

Step 4: Formation of this compound

The final step is the conversion of the synthesized free base into its dihydrochloride salt to improve stability and solubility.

Experimental Protocol:

-

Dissolve the purified 5-amino-8-hydroxyquinoline in a suitable anhydrous solvent such as ethanol or a mixture of ethanol and diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution with constant stirring, or add a pre-prepared solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) dropwise.

-

Continue the addition of HCl until the precipitation of the dihydrochloride salt is complete.

-

Collect the precipitate by filtration.

-

Wash the product with cold anhydrous diethyl ether.

-

Dry the this compound under vacuum.

| Parameter | Value |

| Starting Material | 5-Amino-8-hydroxyquinoline |

| Reagent | Anhydrous Hydrochloric Acid (gas or solution) |

| Solvent | Anhydrous Ethanol, Diethyl Ether |

| Reaction Temperature | 0-5°C |

| Product Form | Solid Precipitate |

Process Workflow and Logic

The synthesis workflow is designed to ensure high purity and yield at each stage. The choice of a nitrosation-oxidation route over direct nitration is to minimize the formation of dinitro byproducts. The reduction step is a standard and efficient method for converting aromatic nitro compounds to amines. The final salt formation is a common strategy in pharmaceutical chemistry to enhance the stability and handling of amine-containing compounds.

References

5-Amino-8-hydroxyquinoline Dihydrochloride: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-8-hydroxyquinoline dihydrochloride (5A8Q), a derivative of the versatile 8-hydroxyquinoline scaffold, has emerged as a compound of significant interest in the fields of oncology and antimicrobial research. Its potent biological activities are primarily attributed to its ability to chelate metal ions and inhibit crucial cellular machinery, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the core mechanism of action of 5A8Q, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: A Dual-Pronged Attack

The primary mechanism of action of this compound is centered around two key cellular processes: proteasome inhibition and the induction of apoptosis through intricate signaling cascades. These actions are intrinsically linked to its potent metal-chelating properties.

Proteasome Inhibition

5A8Q functions as a noncompetitive inhibitor of the 20S proteasome, a critical cellular complex responsible for the degradation of ubiquitinated proteins. This inhibition is crucial for maintaining cellular homeostasis, and its disruption can lead to the accumulation of misfolded or damaged proteins, ultimately triggering cell death. Unlike competitive inhibitors that bind to the active sites of the proteasome, 5A8Q is believed to bind to the α subunits of the 20S proteasome at non-catalytic sites. This allosteric inhibition leads to a conformational change in the proteasome, impairing its catalytic activity.

Experimental Workflow: Proteasome Inhibition Assay

Caption: Workflow for determining the proteasome inhibitory activity of 5A8Q.

Induction of Apoptosis

The cytotoxic effects of 5A8Q are prominently mediated through the induction of apoptosis, or programmed cell death. This process is initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Evidence suggests that 8-hydroxyquinoline derivatives, including 5A8Q, can activate both cascades.

Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress, such as the accumulation of unfolded proteins due to proteasome inhibition or oxidative stress induced by metal chelation. 8-hydroxyquinoline derivatives have been shown to modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in balance leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9 then activates the executioner caspases, such as caspase-3 and -7, leading to the cleavage of cellular substrates and ultimately, cell death.

Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface (e.g., Fas, TNFR1). Studies on related 8-hydroxyquinoline compounds, such as tris(8-hydroxyquinoline)iron, have demonstrated an upregulation of death receptors like Fas.[1] This ligand-receptor interaction leads to the recruitment of adaptor proteins like FADD and the subsequent activation of the initiator caspase-8. Active caspase-8 can then directly activate the executioner caspases or cleave Bid to tBid, which in turn activates the intrinsic pathway, creating a crosstalk between the two apoptotic routes.

Signaling Pathway: Apoptosis Induction by this compound

Caption: Proposed apoptotic signaling pathways activated by 5A8Q.

Quantitative Data

The cytotoxic and proteasome inhibitory activities of 5-Amino-8-hydroxyquinoline (5AHQ) have been evaluated in various cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values.

Table 1: IC50 Values of 5-Amino-8-hydroxyquinoline for Cell Growth Inhibition [2]

| Cell Line | Cancer Type | IC50 (µM) | 95% Confidence Interval (µM) |

| OCI-AML2 | Leukemia | 3.46 | 3.13 to 3.79 |

| NB4 | Leukemia | 1.38 | 1.34 to 1.42 |

| KG1A | Leukemia | 3.85 | 3.27 to 4.43 |

| MDAY-D2 | Leukemia | 1.96 | 1.85 to 2.07 |

| UTMC2 | Myeloma | 2.29 | 2.17 to 2.41 |

| KMH11 | Myeloma | 0.94 | 0.9 to 0.98 |

| KMS18 | Myeloma | 1.31 | 1.21 to 1.41 |

Table 2: IC50 Values of 5-Amino-8-hydroxyquinoline for Proteasome Inhibition in Intact Cells [2]

| Cell Line | Cancer Type | IC50 (µM) | 95% Confidence Interval (µM) |

| OCI-AML2 | Leukemia | 3.89 | 3.78 to 4.00 |

| NB4 | Leukemia | 2.15 | 1.82 to 2.48 |

| KG1A | Leukemia | 5.03 | 4.17 to 5.89 |

| MDAY-D2 | Leukemia | 0.57 | 0.47 to 0.61 |

| UTMC2 | Myeloma | 2.62 | 2.44 to 2.80 |

| KMH11 | Myeloma | 3.96 | 3.89 to 4.03 |

| KMS18 | Myeloma | 2.23 | 1.98 to 2.48 |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effect of 5A8Q on cancer cells by measuring their metabolic activity.

Materials:

-

Cancer cell lines

-

Culture medium

-

This compound (5A8Q)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of 5A8Q and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.

Materials:

-

Purified 20S proteasome or cell lysates

-

Fluorogenic substrate Z-LLE-AMC (Z-Leu-Leu-Glu-7-amino-4-methylcoumarin)

-

This compound (5A8Q)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well black plates

-

Fluorometric plate reader

Procedure:

-

In a 96-well black plate, add the 20S proteasome or cell lysate.

-

Add different concentrations of 5A8Q or a vehicle control and incubate for 1 hour at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate Z-LLE-AMC to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Monitor the fluorescence kinetically over a period of time (e.g., 30-60 minutes).

-

Calculate the rate of substrate cleavage and determine the percentage of proteasome inhibition by 5A8Q.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest the cells after treatment with 5A8Q.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Caspase-3/7 Activity Assay

This assay measures the activity of the key executioner caspases, caspase-3 and -7, which are activated during apoptosis.

Materials:

-

Treated and untreated cells

-

Caspase-Glo® 3/7 Assay Kit (Promega) or similar

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate and treat with 5A8Q.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Conclusion

This compound exhibits a potent anticancer effect through a multifaceted mechanism of action. Its ability to noncompetitively inhibit the 20S proteasome and induce apoptosis via both intrinsic and extrinsic pathways underscores its potential as a therapeutic agent. The quantitative data on its cytotoxicity and proteasome inhibitory activity, coupled with the detailed experimental protocols provided, offer a solid foundation for further research and development of this promising compound and its derivatives in the context of cancer therapy. The intricate interplay between metal chelation, proteasome inhibition, and the induction of programmed cell death warrants continued investigation to fully elucidate the therapeutic potential of 5A8Q.

References

An In-depth Technical Guide to 5-Amino-8-hydroxyquinoline dihydrochloride (CAS: 21302-43-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-8-hydroxyquinoline dihydrochloride, a versatile quinoline derivative with significant potential in various scientific and biomedical fields. This document consolidates key chemical and physical data, detailed experimental protocols for its primary applications, and insights into its mechanism of action.

Core Compound Data

This compound, also known as 5-amino-8-quinolinol dihydrochloride, is a valuable building block and active agent in medicinal chemistry and analytical sciences.[1][2][3] Its utility stems from its potent metal-chelating properties and its role as a precursor in the synthesis of novel bioactive compounds.[1][3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 21302-43-2 | [1][2][4][5][6] |

| Molecular Formula | C₉H₈N₂O · 2HCl | [1][2][6] |

| Molecular Weight | 233.09 g/mol | [1][2][6] |

| Appearance | Orange to amber to dark red crystalline powder | [1][4][5] |

| Purity | ≥95-98% (HPLC) | [1][4][5][6] |

| Melting Point | 279 °C (decomposes) | [1][6] |

| Solubility | Soluble in water | |

| Storage | Store at room temperature | [1] |

Safety and Handling

Based on available safety data, this compound is classified with the following hazard codes: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[6]

Synthesis Protocol

A common method for the synthesis of 5-amino-8-hydroxyquinoline involves the reduction of 5-nitro-8-hydroxyquinoline.[1] The following protocol is based on a patented method.[1]

Materials

-

5-nitro-8-hydroxyquinoline

-

Isopropanol

-

Palladium on carbon (Pd/C) catalyst (5%)

-

Hydrazine hydrate solution (80%)

Procedure

-

In a reaction vessel, add 5-nitro-8-hydroxyquinoline to isopropanol as the solvent.

-

Add the Pd/C catalyst to the mixture. The recommended ratio is 25g of 5% Pd/C catalyst per mole of 5-nitro-8-hydroxyquinoline.[5]

-

Heat the mixture to 70°C.

-

Slowly add the 80% hydrazine hydrate aqueous solution to the heated mixture over a period of 30 minutes. The molar ratio of hydrazine hydrate to 5-nitro-8-hydroxyquinoline should be approximately 1.8:1.[5]

-

After the addition is complete, reflux the reaction mixture for 4-5 hours at 80-85°C.[1]

-

While still hot, filter the reaction mixture to remove the Pd/C catalyst.

-

Allow the filtrate to stand undisturbed for 8-12 hours.

-

Brownish-yellow columnar crystals of 5-amino-8-hydroxyquinoline will precipitate.

-

Collect the crystals by filtration. This method may not require further recrystallization.[1]

Biological Activities and Mechanism of Action

5-Amino-8-hydroxyquinoline and its derivatives exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][7][8] A key aspect of its bioactivity is its ability to chelate metal ions, which is a common feature of 8-hydroxyquinoline derivatives.[7][9] This chelation can disrupt essential metal-dependent processes in pathogens and cancer cells.

The proposed mechanism of action involves the formation of metal complexes, which can lead to the generation of reactive oxygen species (ROS), ultimately inducing cellular damage and apoptosis.

Experimental Protocols

The following are detailed protocols for assessing the biological activity of this compound.

Anticancer Activity: MTT Assay for Cell Viability

This protocol is for determining the cytotoxic effects of the compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

This compound

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and prepare serial dilutions in complete medium.

-

Remove the medium from the cells and replace it with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with solvent) and an untreated control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.

Antimicrobial Activity: Agar Disk Diffusion Assay

This protocol is for assessing the antimicrobial properties of the compound against various bacterial and fungal strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

-

This compound

-

Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

-

Sterile paper disks (6 mm diameter)

-

Sterile saline solution (0.85% NaCl)

-

Sterile swabs

-

Positive control antibiotic/antifungal disks

-

Negative control disks (impregnated with solvent)

Procedure:

-

Prepare a microbial inoculum by suspending a few colonies in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Using a sterile swab, evenly inoculate the entire surface of the agar plate with the microbial suspension.

-

Allow the plate to dry for a few minutes.

-

Prepare solutions of this compound at various concentrations.

-

Impregnate sterile paper disks with a known volume (e.g., 20 µL) of the compound solutions. Allow the solvent to evaporate.

-

Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 24-48 hours for fungi.

-

Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

This compound is a compound of significant interest due to its versatile chemical properties and promising biological activities. Its ability to chelate metals is central to its function as an antimicrobial and anticancer agent. The experimental protocols provided in this guide offer a starting point for researchers to explore and harness the potential of this compound in drug discovery and development. Further research into its specific molecular targets and signaling pathways will undoubtedly unveil new therapeutic opportunities.

References

- 1. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents [patents.google.com]

- 2. 5-Amino-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 4. 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 5-Amino-8-hydroxyquinoline dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-8-hydroxyquinoline dihydrochloride is a quinoline derivative of significant interest in medicinal chemistry and analytical sciences. This technical guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities, particularly its potential as an anticancer and neuroprotective agent. The document summarizes key quantitative data in structured tables and presents complex biological pathways and experimental workflows as clear, concise diagrams to facilitate understanding and further research.

Introduction

This compound is a salt of the parent compound 5-amino-8-hydroxyquinoline. The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, known for its metal-chelating properties that are often linked to its diverse biological activities.[1] The addition of an amino group at the 5-position can further modulate its electronic properties and biological interactions. This compound serves as a versatile precursor in the synthesis of more complex molecules and is also investigated for its own therapeutic potential.[2] Its applications span from being a reagent in analytical chemistry for metal ion detection to a potential therapeutic agent in oncology and neurodegenerative diseases.[2]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈N₂O·2HCl | [3][4] |

| Molecular Weight | 233.09 g/mol | [3][4] |

| Appearance | Orange to amber to dark red crystalline powder | [2] |

| Melting Point | 279 °C (decomposes) | [4] |

| CAS Number | 21302-43-2 | [4] |

| Purity | ≥95% - ≥98% (by HPLC) | [2][4] |

| Solubility | Soluble in water. | |

| Storage | Store at room temperature, under an inert gas, in a cool, dark place. | [5] |

| Sensitivity | Air sensitive. | [5] |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the quinoline ring system and the amine and hydroxyl protons. The exact chemical shifts and coupling constants can be found in spectral databases.[3][6]

-

¹³C NMR: The carbon NMR spectrum will display signals for each of the nine carbon atoms in the quinoline ring, providing confirmation of the carbon skeleton.[3][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands.[3][8]

| Wavenumber Range (cm⁻¹) | Functional Group Vibration |

| 3400-3200 | O-H (hydroxyl) and N-H (amino) stretching, likely broad. |

| 3100-3000 | Aromatic C-H stretching. |

| 1650-1500 | C=C and C=N stretching of the aromatic quinoline ring. |

| 1300-1000 | C-O (hydroxyl) and C-N (amino) stretching. |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The spectrum of this compound in a suitable solvent like ethanol is expected to exhibit strong absorptions in the UV region, characteristic of the quinoline aromatic system.[9][10]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented method for the synthesis of the parent amine, followed by salt formation.

Step 1: Reduction of 5-Nitro-8-hydroxyquinoline to 5-Amino-8-hydroxyquinoline

Caption: Synthetic workflow for 5-Amino-8-hydroxyquinoline.

-

Materials: 5-nitro-8-hydroxyquinoline, isopropanol, 5% Palladium on carbon (Pd/C) catalyst, 80% hydrazine hydrate aqueous solution.

-

Procedure: a. To a reaction vessel, add 5-nitro-8-hydroxyquinoline and isopropanol. b. Add the 5% Pd/C catalyst. The ratio of catalyst to the nitro compound should be approximately 25g per mole. c. Heat the mixture to 70°C with stirring. d. Slowly add the 80% hydrazine hydrate solution over 25-35 minutes. The molar ratio of hydrazine hydrate to the nitro compound should be between 1.5:1 and 2.0:1. e. Reflux the reaction mixture for approximately 4 hours. f. Filter the hot reaction mixture to remove the Pd/C catalyst. g. Allow the filtrate to stand for 8-12 hours to allow for the crystallization of brown-yellow columnar crystals of 5-amino-8-hydroxyquinoline.

Step 2: Formation of the Dihydrochloride Salt

-

Materials: 5-amino-8-hydroxyquinoline, concentrated hydrochloric acid, ethanol.

-

Procedure: a. Dissolve the synthesized 5-amino-8-hydroxyquinoline in a minimal amount of ethanol. b. Slowly add two molar equivalents of concentrated hydrochloric acid to the solution while stirring. c. The dihydrochloride salt will precipitate out of the solution. d. Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Purification

Recrystallization is a suitable method for the purification of this compound.

-

Solvent Selection: A mixed solvent system, such as ethanol/water, is likely to be effective.

-

Procedure: a. Dissolve the crude product in a minimum amount of the hot solvent mixture. b. If there are insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. d. Collect the purified crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

High-Performance Liquid Chromatography (HPLC) Analysis

This is a proposed method for assessing the purity of this compound, adapted from a method for 8-hydroxyquinoline.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water with 0.1% phosphoric acid. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Biological Activities and Signaling Pathways

5-Amino-8-hydroxyquinoline and its derivatives have shown promising biological activities, primarily as anticancer and neuroprotective agents. A key feature underlying these activities is their ability to chelate metal ions, which can modulate various cellular processes.

Anticancer Activity

The anticancer effects of 8-hydroxyquinoline derivatives are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[11] 5-Amino-8-hydroxyquinoline has been identified as a potential anticancer agent with proteasome inhibitory activity.[12]

Caption: Proposed anticancer mechanism of 5-Amino-8-hydroxyquinoline.

The inhibition of the proteasome by 5-Amino-8-hydroxyquinoline leads to an accumulation of ubiquitinated proteins, which can induce endoplasmic reticulum (ER) stress.[13] Concurrently, the compound may directly or indirectly cause DNA damage. Both ER stress and DNA damage are potent inducers of apoptosis, ultimately leading to cancer cell death.[14][15]

Neuroprotective Activity

8-Aminoquinoline derivatives have demonstrated neuroprotective effects, which are thought to be mediated by their antioxidant and metal-chelating properties.[16][17] One of the key signaling pathways implicated is the activation of Sirtuin 1 (SIRT1).[18]

Caption: SIRT1-mediated neuroprotective pathway of 5-Amino-8-hydroxyquinoline.

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. 5-Amino-8-hydroxyquinoline can activate SIRT1, a protein deacetylase.[18] Activated SIRT1 can then deacetylate and activate transcription factors such as FOXO3a, leading to the increased expression of antioxidant genes. This, in turn, helps to mitigate oxidative stress and promote neuronal survival.

Another relevant pathway is the Nrf2/ARE pathway, a key regulator of cellular defense against oxidative stress.[19]

Caption: Nrf2/ARE antioxidant response pathway potentially activated by 5-Amino-8-hydroxyquinoline.

Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1, which facilitates its degradation.[19] Oxidative stressors or electrophilic compounds like 8-hydroxyquinoline derivatives can modify Keap1, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of protective genes encoding antioxidant and detoxifying enzymes.

Conclusion

This compound is a compound with a rich chemical and biological profile. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it a valuable building block in synthetic chemistry. Furthermore, its demonstrated anticancer and neuroprotective activities, rooted in its metal-chelating ability and its influence on key signaling pathways, position it as a promising lead compound for further drug development. This technical guide provides a solid foundation for researchers to explore the full potential of this intriguing molecule.

References

- 1. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H10Cl2N2O | CID 16211947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-アミノ-8-ヒドロキシキノリン 二塩酸塩 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 21302-43-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 8-Hydroxyquinoline(148-24-3) 1H NMR [m.chemicalbook.com]

- 7. 8-Hydroxyquinoline(148-24-3) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 8-Hydroxyquinoline [webbook.nist.gov]

- 11. Effects of 8-hydroxyquinoline-coated graphene oxide on cell death and apoptosis in MCF-7 and MCF-10 breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-Amino-8-hydroxyquinoline | CAS#:13207-66-4 | Chemsrc [chemsrc.com]

- 13. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

5-Amino-8-hydroxyquinoline dihydrochloride molecular weight and formula

This guide provides an in-depth technical overview of 5-Amino-8-hydroxyquinoline dihydrochloride, a versatile quinoline derivative with significant applications in research and development. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, experimental applications, and relevant protocols.

Core Compound Properties

This compound is a salt of the organic compound 5-amino-8-hydroxyquinoline. The addition of two hydrochloride moieties enhances its stability and solubility in aqueous solutions, making it suitable for a variety of experimental settings.

Physicochemical Data

The fundamental molecular and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citations |

| Molecular Formula | C₉H₁₀Cl₂N₂O (or C₉H₈N₂O·2HCl) | [1][2][3][4][5] |

| Molecular Weight | 233.09 g/mol | [1][2][4][5] |

| Appearance | Orange to amber to dark red crystalline powder | [2] |

| Melting Point | 279 °C (decomposes) | [2][4] |

| CAS Number | 21302-43-2 | [2][3][4] |

Experimental Applications and Protocols

This compound is utilized in diverse research areas owing to its chelating and bioactive properties. It serves as a precursor in organic synthesis and as an active agent in antimicrobial and metal ion detection studies.

Antimicrobial Activity Screening

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. 5-Amino-8-hydroxyquinoline and its derivatives are frequently evaluated for their efficacy against various pathogens.

Experimental Protocol: Disk Diffusion Assay

This method is a standard procedure for assessing the antimicrobial properties of a compound.

-

Microorganism Preparation: Inoculate a suitable broth with a pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli). Incubate at 37°C until it reaches the turbidity of the 0.5 McFarland standard.

-

Agar Plate Inoculation: Uniformly streak the standardized microbial suspension over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Disk Application: Aseptically place sterile paper discs (6 mm in diameter) impregnated with a known concentration of this compound solution onto the inoculated agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Metal Ion Detection

The 8-hydroxyquinoline core is a classic bidentate chelating agent, forming stable complexes with various metal ions. This property is exploited for the development of sensors and analytical reagents.

Experimental Protocol: Spectrophotometric Titration for Metal Chelation

This protocol can be adapted to study the chelation of metal ions by 5-Amino-8-hydroxyquinoline.

-

Solution Preparation: Prepare a standard solution of this compound in a suitable buffer (e.g., HEPES). Prepare stock solutions of the metal ion of interest (e.g., Cu²⁺, Fe³⁺) in the same buffer.

-

Spectrophotometric Measurement: In a cuvette, place a known concentration of the this compound solution. Record its initial UV-Vis absorption spectrum.

-

Titration: Incrementally add aliquots of the metal ion solution to the cuvette. After each addition, gently mix and record the UV-Vis spectrum.

-

Data Analysis: Monitor the changes in the absorption spectrum, particularly the appearance of new peaks or shifts in existing peaks, which indicate the formation of a metal-ligand complex. A plot of absorbance at a specific wavelength versus the molar ratio of metal to ligand can be used to determine the stoichiometry of the complex.[6][7]

Synthetic Chemistry Precursor

This compound is a valuable starting material for the synthesis of more complex molecules with potential biological activities.

Experimental Protocol: Synthesis of 5-acetamido-8-hydroxyquinoline hydrochloride

This procedure demonstrates a common derivatization of the amino group.

-

Reaction Setup: Dissolve this compound in an appropriate solvent.

-

Acetylation: Add an acetylating agent, such as acetic anhydride or acetyl chloride, to the solution. The reaction may require a base to neutralize the generated acid.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Workup and Purification: Once the reaction is complete, quench the reaction mixture and extract the product. The crude product can be purified by recrystallization or column chromatography to yield 5-acetamido-8-hydroxyquinoline.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Antimicrobial Susceptibility Testing.

Caption: Workflow for Spectrophotometric Metal Chelation Analysis.

References

- 1. 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents [patents.google.com]

- 6. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 7. scirp.org [scirp.org]

Discovery and history of 8-hydroxyquinoline derivatives

An In-depth Technical Guide to the Discovery and History of 8-Hydroxyquinoline Derivatives

Abstract

8-Hydroxyquinoline and its derivatives constitute a significant class of heterocyclic compounds with a rich history of over a century in scientific research and application. Initially identified for their potent antimicrobial capabilities, the therapeutic and practical scope of these compounds has expanded dramatically to include roles in neurodegenerative disease therapy, oncology, and analytical chemistry. This technical guide provides a comprehensive overview of the discovery, historical milestones, and pivotal experimental methodologies related to 8-hydroxyquinoline derivatives. It presents quantitative biological data in a structured format and illustrates key mechanisms of action through detailed signaling pathway diagrams, offering valuable insights for researchers, scientists, and professionals in drug development.

Discovery and Historical Development

The journey of 8-hydroxyquinoline (also known as oxine) began in the late 19th century, evolving from a laboratory curiosity to a cornerstone scaffold in medicinal chemistry.

-

1880: First Synthesis. 8-hydroxyquinoline was first obtained by Hugo Weidel and his student Albert Cobenzl.[1] Shortly after, Zdenko Hans Skraup developed a method to synthesize substituted quinolines, which became known as the Skraup synthesis, a fundamental reaction for creating the quinoline core from substituted phenols.[1] Another key method, the Doebner-Miller reaction, was established in 1881 as a modification of the Skraup synthesis for producing quinolines from anilines and α,β-unsaturated carbonyl compounds.[2][3][4]

-

Early 1900s: Antimicrobial Properties. The potent antiseptic, disinfectant, and pesticide properties of 8-hydroxyquinoline and its complexes were discovered, establishing their role as transcription inhibitors.[1] Its solution in alcohol was even utilized in liquid bandages.[1] This led to the development of derivatives like Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), which was marketed as a topical antiseptic and an oral intestinal amebicide in 1934.[5][6]

-

1920s and Beyond: Analytical and Industrial Applications. The discovery of insoluble chelates of 8-hydroxyquinoline in the 1920s opened the door to its widespread use in analytical chemistry for the quantitative determination of metal ions.[1] Its unique ability to form stable complexes with metals also led to industrial applications, such as in the synthesis of dyes and as a component in organic light-emitting diodes (OLEDs).[1][7]

Key Experimental Protocols

The synthesis and biological evaluation of 8-hydroxyquinoline derivatives employ a variety of established chemical and biological methodologies.

General Synthesis: The Skraup Reaction

The Skraup synthesis is a classic and versatile method for preparing the 8-hydroxyquinoline scaffold. It involves the reaction of an aniline derivative with glycerol, an oxidizing agent, and sulfuric acid.

Methodology:

-

Reactant Mixture: o-Aminophenol (or a derivative), glycerol, and an oxidizing agent (e.g., o-nitrophenol) are combined.[8][9]

-

Acid Catalyst: Concentrated sulfuric acid is cautiously added. The acid dehydrates the glycerol to form acrolein in situ.

-

Reaction: The mixture is heated (e.g., 90-100°C for several hours), during which the o-aminophenol undergoes a Michael addition with the acrolein, followed by cyclization and oxidation to form the 8-hydroxyquinoline ring.[8][10]

-

Workup and Purification: The reaction is quenched, neutralized, and the final product is purified, often through distillation.[8][10]

Caption: Generalized workflow for the Skraup synthesis of 8-hydroxyquinoline.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Methodology:

-

Preparation: A two-fold serial dilution of the 8-hydroxyquinoline derivative is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[11][12]

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus, C. auris).

-

Incubation: The plate is incubated under conditions optimal for microbial growth (e.g., 24 hours at 37°C).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.[11]

Quantitative Biological Data

The diverse biological activities of 8-hydroxyquinoline derivatives have been quantified in numerous studies. The tables below summarize representative data.

Table 1: Antimicrobial Activity of Selected 8-Hydroxyquinoline Derivatives

| Derivative | Microorganism | MIC (µg/mL) |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | 0.1[13] |

| PH265 | Cryptococcus neoformans | 0.5 - 1[11] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | S. aureus (MRSA) | 1.1[13] |

| PH276 | Candida auris | 0.5 - 8[11] |

| PH176 | S. aureus (MRSA) (MIC₅₀) | 16[12] |

Table 2: Anticancer Activity of Selected 8-Hydroxyquinoline Derivatives

| Derivative | Cell Line | Activity (IC₅₀ / MTS₅₀) |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hepatocellular Carcinoma (Hep3B) | 6.25 µg/mL[14] |

| 5,7-dihalo-substituted 8-HQ complexes | Ovarian, Lung, Hepatoma | 1.4 nM - 32.13 µM |

| 8-HQ Thiosemicarbazone Cu(II) Complex | Various Cancer Cells | < 1 µM |

| V(IV)O Complex | Melanoma (A375) | < 10 µM[15] |

Mechanisms of Action and Signaling Pathways

The biological effects of 8-hydroxyquinoline derivatives are often multifaceted, stemming primarily from their ability to chelate metal ions and modulate cellular homeostasis.

Neuroprotection via Metal Ion Homeostasis

In neurodegenerative conditions like Alzheimer's disease, the dysregulation of metal ions such as copper, zinc, and iron contributes to amyloid-β (Aβ) plaque aggregation and oxidative stress.[16][17][18] Derivatives like Clioquinol and PBT2 act as metal protein attenuating compounds (MPACs) or ionophores that can cross the blood-brain barrier.[16][18] They chelate excess metal ions from pathological aggregates and redistribute them, thereby dissolving amyloid deposits and reducing metal-induced oxidative damage.[6][16][19]

Caption: 8-HQ derivatives restore metal homeostasis to prevent neurotoxicity.

Induction of Apoptosis in Cancer Cells

Many 8-hydroxyquinoline derivatives and their metal complexes exhibit potent anticancer activity by inducing programmed cell death (apoptosis).[20] This is often achieved by disrupting the cancer cell's redox balance. The compound can promote the generation of intracellular reactive oxygen species (ROS), leading to oxidative stress.[20] This triggers the mitochondrial apoptotic pathway, characterized by the release of cytochrome c and the activation of executioner caspases (e.g., caspase-3), ultimately leading to cell death.[20] Some derivatives can also induce apoptosis by activating death receptor signaling pathways.[20]

References

- 1. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 2. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rroij.com [rroij.com]

- 8. CN105622503A - Synthesis method of 8-hydroxyquinoline - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 18. scispace.com [scispace.com]

- 19. What is Clioquinol used for? [synapse.patsnap.com]

- 20. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Insights into 5-Amino-8-hydroxyquinoline Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 5-Amino-8-hydroxyquinoline dihydrochloride, a significant quinoline derivative with diverse applications in medicinal chemistry and materials science. This document compiles available spectroscopic data (Nuclear Magnetic Resonance and Infrared), outlines detailed experimental protocols for acquiring such data, and presents a key synthetic pathway.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The protonation of the quinoline nitrogen and the amino group in the dihydrochloride salt will cause significant downfield shifts for adjacent protons in the ¹H NMR spectrum. Similarly, the carbon atoms in proximity to the protonated sites will experience downfield shifts in the ¹³C NMR spectrum.

Expected ¹H NMR Spectral Data (in DMSO-d₆)

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H-2 | ~8.5 - 9.0 | d |

| H-3 | ~7.5 - 8.0 | dd |

| H-4 | ~8.0 - 8.5 | d |

| H-6 | ~7.0 - 7.5 | d |

| H-7 | ~7.5 - 8.0 | d |

Note: The chemical shifts are estimated based on data for similar quinoline derivatives. Actual values may vary. The amino (-NH₂) and hydroxyl (-OH) protons will likely appear as broad singlets and their chemical shifts will be highly dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | ~145 - 150 |

| C-3 | ~120 - 125 |

| C-4 | ~135 - 140 |

| C-4a | ~125 - 130 |

| C-5 | ~130 - 135 |

| C-6 | ~115 - 120 |

| C-7 | ~110 - 115 |

| C-8 | ~150 - 155 |

| C-8a | ~140 - 145 |

Note: These are predicted chemical shifts based on the analysis of related compounds. The presence of the electron-donating amino and hydroxyl groups, and the protonation in the dihydrochloride form, will influence the final chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The protonation of the amino group to -NH₃⁺ will introduce new vibrational modes.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | O-H and N-H stretching vibrations |

| 3200 - 2800 | Aromatic C-H stretching |

| ~1620 | C=N and C=C stretching vibrations of the quinoline ring |

| ~1580 | N-H bending vibration of the -NH₃⁺ group |

| ~1500 | Aromatic C=C stretching |

| ~1280 | C-O stretching of the phenolic hydroxyl group |

| ~830 | Out-of-plane C-H bending |

Note: The spectrum for the dihydrochloride salt can be found on SpectraBase.[1]

Experimental Protocols

NMR Spectroscopy Protocol

A general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives is as follows:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent, such as DMSO-d₆, in a clean NMR tube.

-

Spectrometer Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is locked onto the deuterium signal of the solvent, and shimming is performed to optimize the field homogeneity.

-

¹H NMR Spectrum Acquisition: A standard one-pulse experiment is typically used. Key parameters such as the spectral width, acquisition time, relaxation delay, and the number of scans are optimized to obtain a spectrum with a good signal-to-noise ratio.

-

¹³C NMR Spectrum Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are generally required compared to ¹H NMR.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak or an internal standard.

IR Spectroscopy Protocol

A standard procedure for obtaining an FTIR spectrum using the KBr pellet method is as follows:

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Spectrum Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

-

Data Analysis: The resulting infrared spectrum is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

Synthesis Pathway of 5-Amino-8-hydroxyquinoline

A common and efficient method for the synthesis of 5-Amino-8-hydroxyquinoline is through the reduction of 5-nitro-8-hydroxyquinoline. This process can be effectively visualized as a workflow.

Caption: Synthesis of 5-Amino-8-hydroxyquinoline via reduction.

This technical guide serves as a foundational resource for professionals working with this compound. While direct, quantitative spectroscopic data remains to be fully compiled in public domains, the provided information, based on established chemical principles and data from analogous structures, offers valuable insights for structural confirmation and further research endeavors.

References

5-Amino-8-hydroxyquinoline Dihydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 5-Amino-8-hydroxyquinoline dihydrochloride. The information presented herein is crucial for maintaining the integrity and purity of this compound in research and development settings. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide also outlines recommended experimental protocols for forced degradation studies and the development of a stability-indicating analytical method, based on general pharmaceutical guidelines and research on related compounds.

Overview of Chemical Properties

This compound is a salt of an amino-substituted quinoline derivative. Its structure, containing both a phenolic hydroxyl group and an amino group on a heterocyclic aromatic scaffold, makes it susceptible to various degradation pathways, including oxidation and photodegradation. Understanding these potential instabilities is critical for accurate and reproducible experimental outcomes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 21302-43-2[1][2] |

| Molecular Formula | C₉H₈N₂O · 2HCl[1][2] |

| Molecular Weight | 233.09 g/mol [2] |

| Appearance | Orange to amber to dark red crystalline powder[1] |

| Melting Point | 279 °C (decomposes)[3] |

| Purity (typical) | ≥ 98% (HPLC)[1] |

Stability Profile and Storage Recommendations

Table 2: Recommended Storage Conditions and Known Instabilities

| Condition | Recommendation/Observation | Rationale |

| Temperature | Store at room temperature.[1] Some suppliers recommend storage in a cool place (<15°C). | To minimize the rate of potential thermal degradation. |

| Light | Store in a dark place. The compound is light-sensitive.[4] | To prevent photodegradation, which is common for quinoline and phenolic compounds. |

| Atmosphere | Store under an inert gas. The compound is air-sensitive. | The amino and hydroxyl groups are susceptible to oxidation. |

| Moisture | Keep container tightly closed in a dry and well-ventilated place. | To prevent hydrolysis and deliquescence of the dihydrochloride salt. |

| Incompatibilities | Incompatible with strong oxidizing agents and many metal ions.[4] | Risk of rapid degradation or complex formation. |

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are critical for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5] The following protocols are based on ICH guidelines and best practices for small molecules, and can be adapted for this compound.[5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

General Preparation of Sample Solutions

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL. This stock solution will be used for the following stress conditions.

Hydrolytic Degradation

-

Acidic Conditions:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Incubate the solution at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.

-

-

Alkaline Conditions:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Incubate the solution at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N HCl.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.

-

-

Neutral Conditions:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Incubate the solution at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.

-

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.

Thermal Degradation

-

Expose the solid powder of this compound to a temperature of 60°C in a hot air oven for 48 hours.

-

After exposure, allow the powder to cool to room temperature.

-

Prepare a solution of the stressed powder at a concentration of approximately 100 µg/mL in the mobile phase for analysis.

Photolytic Degradation

-

Expose the solid powder of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][8]

-

A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

-

After exposure, prepare a solution of the stressed powder at a concentration of approximately 100 µg/mL in the mobile phase for analysis.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, or other excipients.[5] For this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended.

Table 3: Proposed HPLC Method Parameters for Stability Assessment

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | UV detection at a wavelength of maximum absorbance (to be determined by UV scan, likely in the 250-350 nm range). |

| Injection Volume | 20 µL |

| Run Time | Sufficient to allow for the elution of the parent compound and all degradation products. |

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate the logical workflow for conducting a comprehensive stability study of this compound.

Caption: Workflow for a forced degradation stability study.

Conclusion